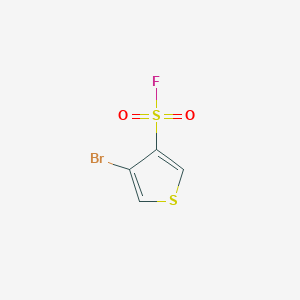
4-Bromothiophene-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromothiophene-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137648-83-8 . It has a molecular weight of 245.09 and its IUPAC name is this compound .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2BrFO2S2/c5-3-1-9-2-4 (3)10 (6,7)8/h1-2H .Chemical Reactions Analysis
Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Scientific Research Applications
Palladium-Catalyzed Coupling Reactions
4-Bromothiophene-3-sulfonyl fluoride serves as a precursor in palladium-catalyzed coupling reactions. Kobayashi et al. (2005) demonstrated that bromothiophene derivatives undergo coupling with aryl iodides in the presence of a silver(I) nitrate/potassium fluoride system, leading to products that retain the carbon-bromine bond. This property allows for subsequent palladium-catalyzed C-C bond-forming reactions, highlighting the compound's utility in complex organic syntheses (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).
Fluoride Sensing
In the development of sensors, this compound derivatives have been used to design specific and reversible fluoride sensors. Aboubakr et al. (2013) synthesized a sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor for anion detection, demonstrating high selectivity and reversibility for fluoride, which is significant for environmental monitoring and diagnostic applications (Aboubakr, Brisset, Siri, & Raimundo, 2013).
Synthesis of Fluorosulfonyl Compounds
Thomas and Fokin (2018) reported a regioselective synthesis of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride, showcasing the compound's versatility in synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives. This method provides access to a range of compounds otherwise difficult to synthesize, underscoring the importance of this compound in medicinal chemistry and materials science (Thomas & Fokin, 2018).
Environmental Applications
This compound and its derivatives have been explored for environmental applications, such as the destruction of persistent organic pollutants. Zhang et al. (2013) investigated the mechanochemical destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), where potassium hydroxide was found to effectively decompose these compounds, highlighting a potential application in the treatment of PFC-contaminated wastes (Zhang, Huang, Yu, Zhang, Deng, & Wang, 2013).
Mechanism of Action
The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported .
Safety and Hazards
Future Directions
Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This opens up new possibilities for the development of more efficient and diverse synthetic methods .
Properties
IUPAC Name |
4-bromothiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFYAGBUDSGPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
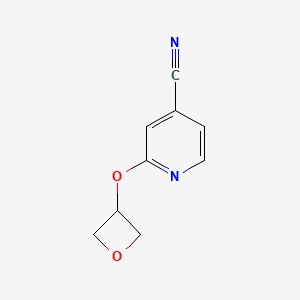
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)
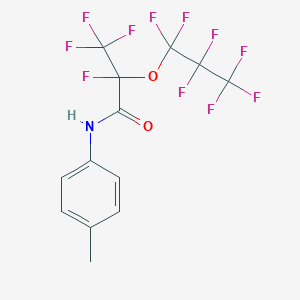
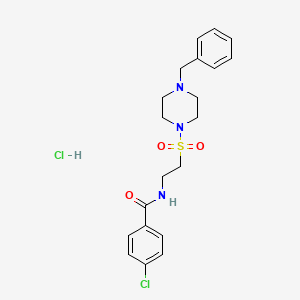
![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
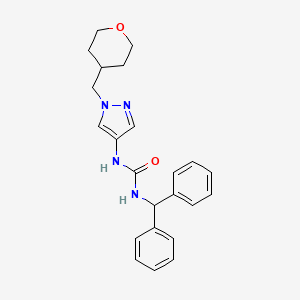

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)



![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)
![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)
